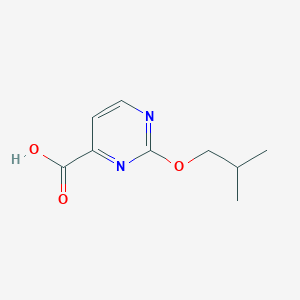
2-Isobutoxypyrimidine-4-carboxylic acid
Vue d'ensemble
Description
2-Isobutoxypyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Isobutoxypyrimidine-4-carboxylic acid is a pyrimidine derivative notable for its unique chemical structure, which includes an isobutoxy group at the 2-position and a carboxylic acid functional group at the 4-position. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 184.20 g/mol. The presence of the pyrimidine ring, characterized by two nitrogen atoms, enhances its reactivity and biological interactions.
Modulation of Neurotransmitter Receptors
Research indicates that this compound may act as a negative allosteric modulator at metabotropic glutamate receptor 2 (mGluR2). This receptor is implicated in various neuropsychiatric disorders, including anxiety and schizophrenia. The modulation of mGluR2 could provide therapeutic avenues for treating these conditions, highlighting the compound's potential in neuropharmacology.
Interaction with Protein Arginine Methyltransferases (PRMTs)
Another significant area of research involves the compound's interaction with PRMTs, particularly PRMT5, which plays a crucial role in cellular processes such as growth, proliferation, and apoptosis. Inhibition of PRMT5 has been linked to potential cancer therapies, suggesting that this compound may serve as a scaffold for developing PRMT5 inhibitors .
Case Studies
- Neuropharmacological Studies : Initial studies have shown that this compound can influence glutamate signaling pathways. In vitro assays demonstrated its ability to alter receptor activity, suggesting a mechanism through which it could affect neuronal communication and behavior.
- Cancer Research : Investigations into the selective inhibition of PRMT5 using derivatives of this compound have shown promising results in preclinical models. These studies indicate that such compounds can significantly reduce tumor growth rates by affecting gene expression related to cell cycle regulation and apoptosis .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | CAS Number | Structural Features | Biological Activity |
|---|---|---|---|
| 6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid | 876715-59-2 | Isobutyl group, oxo group | Potential anti-inflammatory activity |
| 2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid | 6484120 | Hydroxy group at position 2 | Modulation of neurotransmitter systems |
| 5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid | 954241-05-5 | Two hydroxy groups | Antioxidant properties |
The distinct substitution pattern of this compound influences its biological activity compared to these similar compounds.
Propriétés
IUPAC Name |
2-(2-methylpropoxy)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-6(2)5-14-9-10-4-3-7(11-9)8(12)13/h3-4,6H,5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFCURDUMYPWAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















